1-(Diethylamino)-3-(phenylselanyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)-3-(phenylselanyl)propan-2-ol is an organic compound that features a diethylamino group, a phenylselanyl group, and a propan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol typically involves the reaction of diethylamine with a suitable precursor containing a phenylselanyl group. One common method is the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired product . The reaction conditions often include the use of dry ether as a solvent to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)-3-(phenylselanyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol involves its interaction with molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, while the phenylselanyl group can participate in redox reactions. These interactions can modulate biological processes and lead to various effects.
Vergleich Mit ähnlichen Verbindungen
1-(Diethylamino)-2-propanol: Similar structure but lacks the phenylselanyl group.
1-(Dimethylamino)-2-propanol: Contains a dimethylamino group instead of a diethylamino group.
Propan-2-ol: A simpler alcohol without the amino or phenylselanyl groups.
Uniqueness: 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol is unique due to the presence of both the diethylamino and phenylselanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65349-60-2 |
---|---|
Molekularformel |
C13H21NOSe |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
1-(diethylamino)-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C13H21NOSe/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
PGRKPTHVANVGJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C[Se]C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.